molecular formula C9H13N3O2 B13562052 Ethyl 2-amino-3-(pyridazin-4-yl)propanoate

Ethyl 2-amino-3-(pyridazin-4-yl)propanoate

Cat. No.: B13562052
M. Wt: 195.22 g/mol
InChI Key: NXXZRYOODASQHQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyridazin-4-yl)propanoate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(pyridazin-4-yl)propanoate typically involves the reaction of 2-aminopyridazine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The raw materials used are inexpensive and readily available. The synthesis process is straightforward, and the product is easy to separate and purify. The final product is obtained through recrystallization, typically using a mixture of petroleum ether and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyridazin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-amino-3-(pyridazin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(pyridazin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-(pyridazin-4-yl)propanoate can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-amino-3-pyridazin-4-ylpropanoate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8(10)5-7-3-4-11-12-6-7/h3-4,6,8H,2,5,10H2,1H3

InChI Key

NXXZRYOODASQHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=NC=C1)N

Origin of Product

United States

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